Cas no 126026-21-9 (4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-)
![4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)- structure](https://de.kuujia.com/scimg/cas/126026-21-9x500.png)
126026-21-9 structure
Produktname:4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-
CAS-Nr.:126026-21-9
MF:C25H28O6
MW:424.486227989197
CID:208442
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(
- (2R,3R)-Lespedezaflavanone C
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-8-(3-methyl-2-butenyl)-,(2R,3R)- (9CI)
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-8-(3-methyl-2-butenyl)-,(2R-trans)-
- Lespedezaflavanone C
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-, (2R,3R)-
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- Inchi: 1S/C25H28O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,23-24,26-28,30H,7,9H2,1-4H3/t23-,24+/m0/s1
- InChI-Schlüssel: WFHBGCVPESHDKZ-BJKOFHAPSA-N
- Lächelt: [C@H]1(C2=CC=C(O)C(C/C=C(/C)\C)=C2)OC2=C(C/C=C(/C)\C)C(O)=CC(O)=C2C(=O)[C@@H]1O
Berechnete Eigenschaften
- Genaue Masse: 424.18864
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 31
- XLogP3: 3.701
Experimentelle Eigenschaften
- Dichte: 1.279±0.06 g/cm3(Predicted)
- Schmelzpunkt: 161-163 °C
- Siedepunkt: 671.4±55.0 °C(Predicted)
- PSA: 107.22
- pka: 7.53±0.60(Predicted)
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)- Verwandte Literatur
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
126026-21-9 (4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-) Verwandte Produkte
- 19879-30-2(Bavachinin)
- 31524-62-6(Isobavachin)
- 156162-10-6(4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 41983-91-9(Glabranin (flavonoid))
- 102490-65-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3S)-)
- 152464-78-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 101236-50-4(Kushenol L)
- 19879-32-4(Bavachin)
- 1621-55-2(3'-Hydroxyflavanone)
- 101236-51-5(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)
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